molecular formula C25H32Cl2O4 B13754778 16alpha-Methyl dichlorisone-17,21-acetonide CAS No. 4735-67-5

16alpha-Methyl dichlorisone-17,21-acetonide

Cat. No.: B13754778
CAS No.: 4735-67-5
M. Wt: 467.4 g/mol
InChI Key: ZQTYPIRKACXRKR-OCUNRLNVSA-N
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Description

16alpha-Methyl dichlorisone-17,21-acetonide is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is a derivative of prednisolone and is known for its potent glucocorticoid activity. The compound is used in various medical applications, particularly in the treatment of inflammatory and autoimmune conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16alpha-Methyl dichlorisone-17,21-acetonide involves multiple steps, starting from prednisolone. The key steps include chlorination, methylation, and acetonide formation. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by methylation using methyl iodide or dimethyl sulfate. The final step involves the formation of the acetonide ring using acetone in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

16alpha-Methyl dichlorisone-17,21-acetonide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

16alpha-Methyl dichlorisone-17,21-acetonide has a wide range of scientific research applications:

Mechanism of Action

16alpha-Methyl dichlorisone-17,21-acetonide exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding activates the receptor, which then translocates to the nucleus and modulates the transcription of target genes. The compound inhibits the production of pro-inflammatory cytokines and promotes the expression of anti-inflammatory proteins. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response .

Comparison with Similar Compounds

Similar Compounds

  • Prednisolone
  • Dexamethasone
  • Triamcinolone acetonide

Uniqueness

16alpha-Methyl dichlorisone-17,21-acetonide is unique due to its high potency and specific structural modifications, such as the presence of the acetonide ring and methyl groups. These modifications enhance its glucocorticoid activity and reduce its mineralocorticoid effects, making it more effective and safer for long-term use compared to other corticosteroids .

Properties

CAS No.

4735-67-5

Molecular Formula

C25H32Cl2O4

Molecular Weight

467.4 g/mol

IUPAC Name

(4R,8'S,9'R,10'S,11'S,13'S,14'S,16'R)-9',11'-dichloro-2,2,10',13',16'-pentamethylspiro[1,3-dioxane-4,17'-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene]-3',5-dione

InChI

InChI=1S/C25H32Cl2O4/c1-14-10-18-17-7-6-15-11-16(28)8-9-22(15,4)24(17,27)19(26)12-23(18,5)25(14)20(29)13-30-21(2,3)31-25/h8-9,11,14,17-19H,6-7,10,12-13H2,1-5H3/t14-,17+,18+,19+,22+,23+,24+,25+/m1/s1

InChI Key

ZQTYPIRKACXRKR-OCUNRLNVSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@@]15C(=O)COC(O5)(C)C)C)Cl)Cl)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C15C(=O)COC(O5)(C)C)C)Cl)Cl)C

Origin of Product

United States

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